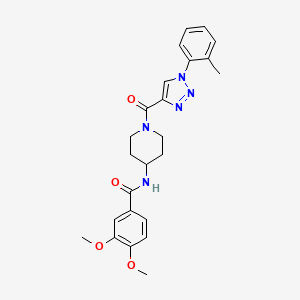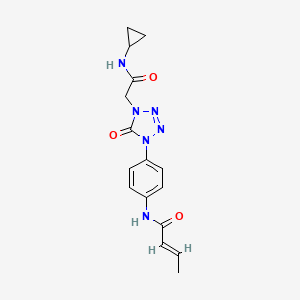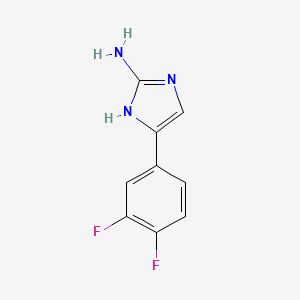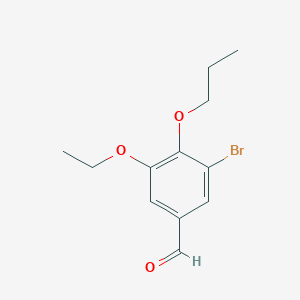
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile” is a complex organic compound. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound also includes a piperidine ring and a benzonitrile group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The synthesis and structural characterization of complexes derived from ligands similar to "3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile" have been reported. For instance, platinum group metal complexes with π-perimeter hydrocarbon ligands featuring a pendant nitrile group have been synthesized, demonstrating the versatility of these compounds in coordination chemistry. The nitrile group, similar to the one present in the query compound, does not participate in complexation but remains as a free pendant group, offering potential for further functionalization (Sairem et al., 2012).
Antimicrobial Activities
Compounds containing the pyrazolyl moiety and piperidine, resembling "this compound", have been evaluated for their antimicrobial activities. A study reported the synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety, demonstrating significant antimicrobial potential. These findings suggest that modifications on the pyrazolyl and piperidine scaffold can lead to compounds with useful biological activities (El-Emary et al., 2005).
Receptor Binding Properties
Research into spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], with structures bearing resemblance to "this compound", has revealed their binding properties for sigma receptors. These compounds, especially those with a cyano group in the spirocycle, show high affinity and selectivity for sigma(1) receptors, indicating their potential as sigma receptor ligands (Maier & Wünsch, 2002).
Synthesis of Heterocycles
The versatility of compounds structurally related to "this compound" in synthesizing heterocyclic compounds has been demonstrated. For example, the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a one-step process highlights the utility of the piperidine and pyrazole units in creating complex heterocyclic structures with potential biological activities (Shestopalov et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Mode of Action
It is known that the pyrazole ring is a key structural motif in many drugs, and it is involved in a wide variety of interactions with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that the pyrazole ring is a common feature in many drugs and can influence their pharmacokinetic properties .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs .
Eigenschaften
IUPAC Name |
3-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-9-7-16(19-20)15-6-3-8-21(12-15)17(22)14-5-2-4-13(10-14)11-18/h2,4-5,7,9-10,15H,3,6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNHWBMYURGZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)
![Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate](/img/structure/B2474707.png)




![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2474718.png)



![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)